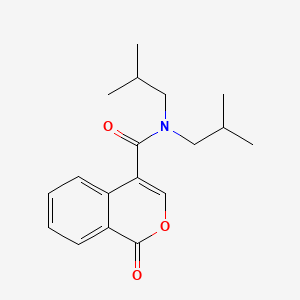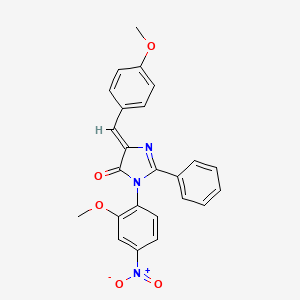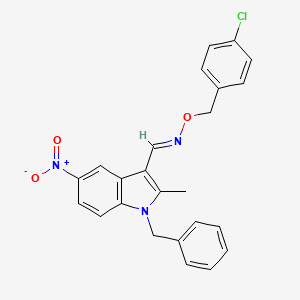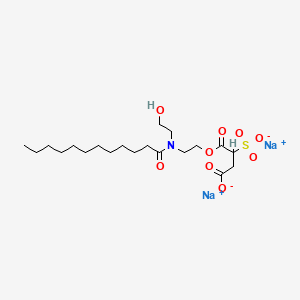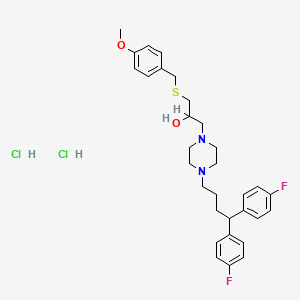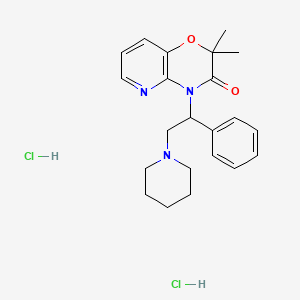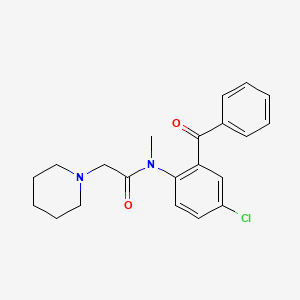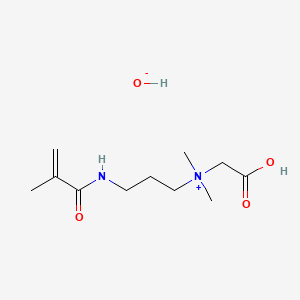
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide is a chemical compound with the molecular formula C11H22N2O4. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to lower surface tension, making it useful in formulations requiring enhanced wetting and spreading properties.
準備方法
The synthesis of (Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide typically involves multiple steps, including esterification, amidation, and methylation reactions. The industrial production methods often involve the following steps:
Esterification: Reacting a carboxylic acid with an alcohol to form an ester.
Amidation: Converting the ester to an amide by reacting with an amine.
Methylation: Introducing methyl groups to the amide to form the final compound.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial cleaners due to its surfactant properties
作用機序
The mechanism of action of (Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased permeability and solubilization of hydrophobic molecules. This interaction is mediated through hydrophobic and electrostatic interactions, which facilitate the compound’s effects on cellular and molecular pathways .
類似化合物との比較
(Carboxymethyl)dimethyl-3-((2-methyl-1-oxoallyl)amino)propylammonium hydroxide can be compared with other similar compounds such as:
(Carboxymethyl)dimethyl-3-((1-oxotetradecyl)amino)propylammonium hydroxide: Known for its use as a surfactant in industrial applications.
(Carboxymethyl)dimethyl-3-((1-oxododecyl)amino)propylammonium hydroxide: Commonly used in personal care products as a foaming agent.
Cocamidopropyl betaine: A widely used surfactant in cosmetics and personal care products.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
特性
CAS番号 |
83623-26-1 |
|---|---|
分子式 |
C11H22N2O4 |
分子量 |
246.30 g/mol |
IUPAC名 |
carboxymethyl-dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;hydroxide |
InChI |
InChI=1S/C11H20N2O3.H2O/c1-9(2)11(16)12-6-5-7-13(3,4)8-10(14)15;/h1,5-8H2,2-4H3,(H-,12,14,15,16);1H2 |
InChIキー |
ULQOAAQWNDVVDP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CC(=O)O.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


